

# An In-depth Technical Guide to Methyl 3-azetidineacetate Trifluoroacetate Salt

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## Compound of Interest

Compound Name: **Methyl 3-azetidineacetate trifluoroacetate salt**

Cat. No.: **B572483**

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This technical guide provides a comprehensive overview of **Methyl 3-azetidineacetate trifluoroacetate salt**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, a likely synthetic route with experimental protocols, and the potential biological significance of the core azetidine scaffold.

## Core Compound Data

The fundamental properties of **Methyl 3-azetidineacetate trifluoroacetate salt** are summarized below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>12</sub> F <sub>3</sub> NO <sub>4</sub>
Molecular Weight	243.18 g/mol
CAS Number	1313738-62-3

## Synthetic Protocol

While a specific protocol for the trifluoroacetate salt is not readily available in the public domain, a robust synthesis can be extrapolated from established methods for producing the

hydrochloride salt of Methyl 2-(azetidin-3-yl)acetate.[\[1\]](#)[\[2\]](#) The synthesis logically proceeds through three main stages: a Horner-Wadsworth-Emmons reaction, followed by reduction, and concluding with deprotection and salt formation.[\[1\]](#)

### Stage 1: Horner-Wadsworth-Emmons (HWE) Reaction

This initial step constructs the  $\alpha,\beta$ -unsaturated ester backbone.

- Reaction: 1-Boc-3-azetidinone is reacted with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).
- Procedure:
  - Suspend sodium hydride (60% dispersion in mineral oil) in dry THF.
  - Add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the suspension at 0 °C.
  - After stirring for 30 minutes, add a solution of 1-Boc-3-azetidinone in dry THF.
  - Allow the reaction to proceed for 1-2 hours.
  - Quench the reaction with water and extract the product with ethyl acetate.
  - The combined organic layers are dried and concentrated. Purification is typically achieved via flash column chromatography.[\[3\]](#)
- Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

### Stage 2: Hydrogenation/Reduction

The double bond of the unsaturated intermediate is reduced to yield the saturated azetidine ring.

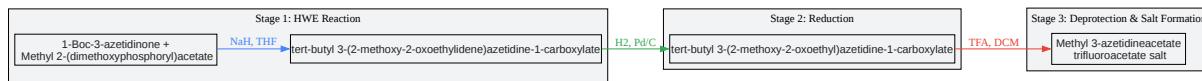
- Reaction: The intermediate from Stage 1 is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Procedure:

- Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, in a suitable solvent like methanol.
- Add a catalytic amount of 10% Pd/C.
- Subject the mixture to a hydrogen gas atmosphere (typically 20-150 psi) and stir until hydrogen uptake ceases.
- Filter off the catalyst and concentrate the solvent to yield the product.
- Intermediate Product: tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate.

### Stage 3: N-Boc Deprotection and Trifluoroacetate Salt Formation

The final stage involves the removal of the Boc protecting group and the formation of the desired trifluoroacetate salt.

- Reaction: The Boc-protected intermediate is treated with trifluoroacetic acid (TFA).
- Procedure:
  - Dissolve the intermediate, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, in a solvent such as dichloromethane (DCM).
  - Add an excess of trifluoroacetic acid to the solution at 0 °C.
  - Stir the reaction mixture at room temperature for 1-2 hours.
  - Monitor the reaction for the completion of deprotection.
  - Remove the solvent and excess TFA under reduced pressure to yield the final product, **Methyl 3-azetidineacetate trifluoroacetate salt**.

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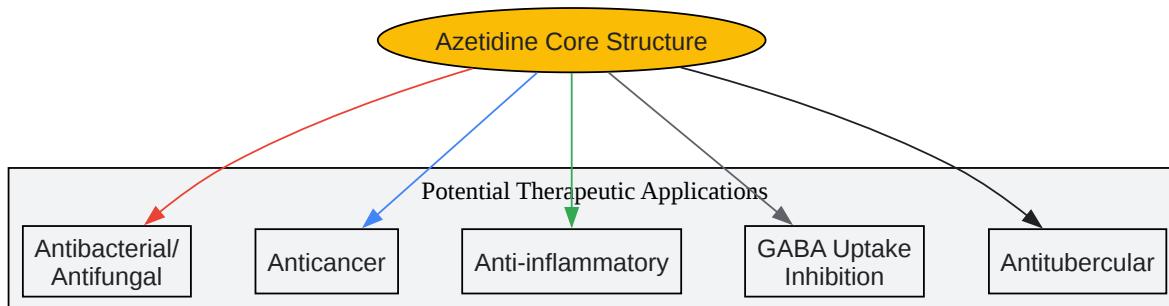
Synthetic pathway for **Methyl 3-azetidineacetate trifluoroacetate salt**.

## Biological Significance and Potential Applications

While specific biological data for **Methyl 3-azetidineacetate trifluoroacetate salt** is not extensively published, the azetidine scaffold is a well-recognized pharmacophore in drug discovery. Azetidine derivatives are known to exhibit a wide range of biological activities.

- Antibacterial and Antifungal Properties: The 2-azetidinone skeleton is the core structure of  $\beta$ -lactam antibiotics, one of the most widely used classes of antibacterial agents.[4][5]
- Anticancer and Anti-inflammatory Activity: Various derivatives of azetidine have demonstrated potential as anticancer and anti-inflammatory agents.[4][6]
- Neurological Applications: Certain azetidine derivatives have been investigated as GABA uptake inhibitors, suggesting their potential in treating neurological disorders.[7]
- Other Therapeutic Areas: The versatility of the azetidine ring has led to its exploration in developing treatments for tuberculosis, diabetes, and viral infections.[5]

The incorporation of the azetidine motif can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[6]



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Potential therapeutic applications of the azetidine scaffold.

In summary, **Methyl 3-azetidineacetate trifluoroacetate salt** is a compound built upon the biologically significant azetidine scaffold. While further research is needed to elucidate its specific pharmacological profile, its structural features suggest it may be a valuable building block for the development of novel therapeutics.

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